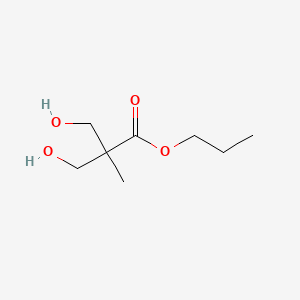
Propyl 2,2-di(hydroxymethyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,2-di(hydroxymethyl)propionate is an organic compound characterized by the presence of two hydroxymethyl groups attached to a propionate backbone. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,2-di(hydroxymethyl)propionate typically involves the esterification of 2,2-bis(hydroxymethyl)propionic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2,2-di(hydroxymethyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is 2,2-bis(carboxymethyl)propionic acid.
Reduction: The major product is 2,2-bis(hydroxymethyl)propanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Propyl 2,2-di(hydroxymethyl)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of Propyl 2,2-di(hydroxymethyl)propionate involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can form hydrogen bonds, undergo oxidation or reduction, and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2,2-Bis(hydroxymethyl)butanoic acid: Similar structure but with an additional carbon in the backbone.
2,2-Bis(hydroxymethyl)pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
Propyl 2,2-di(hydroxymethyl)propionate is unique due to its ester functionality, which imparts different chemical reactivity compared to its acid counterparts. This makes it particularly useful in applications where ester groups are preferred, such as in the synthesis of polymers and resins.
Properties
CAS No. |
63468-00-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
propyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-12-7(11)8(2,5-9)6-10/h9-10H,3-6H2,1-2H3 |
InChI Key |
WKKSVSCQYZLNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



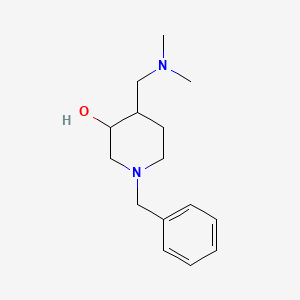

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)

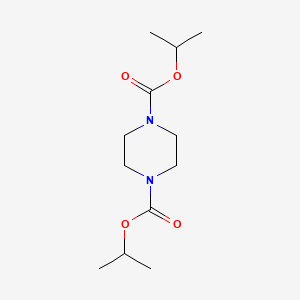

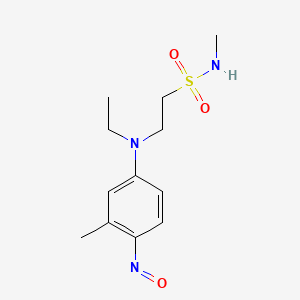

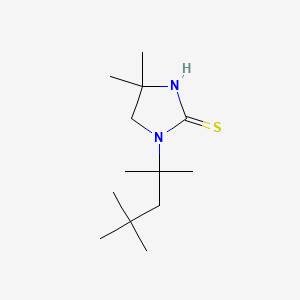
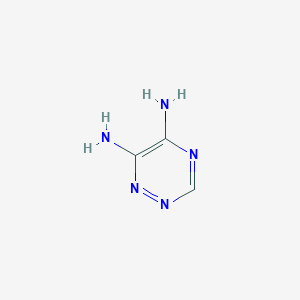
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
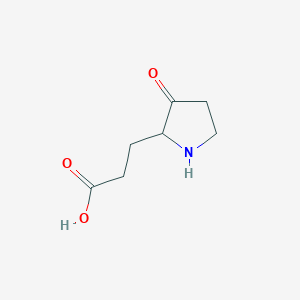
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
